molecular formula C15H11F3N4O2 B4876413 5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide

5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide

Cat. No.: B4876413
M. Wt: 336.27 g/mol
InChI Key: GQLNWTMPVDTDQQ-UHFFFAOYSA-N
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Description

5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a trifluoroethyl group, a pyrazole ring, and an isoxazolecarboxamide moiety

Properties

IUPAC Name

5-phenyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2/c16-15(17,18)9-22-8-11(7-19-22)20-14(23)12-6-13(24-21-12)10-4-2-1-3-5-10/h1-8H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLNWTMPVDTDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CN(N=C3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Synthesis of the Isoxazole Ring: The isoxazole ring is often formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling Reactions: The final step involves coupling the pyrazole and isoxazole intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the isoxazolecarboxamide, using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Products may include carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Alcohols or amines, depending on the functional group reduced.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its trifluoroethyl group imparts significant electron-withdrawing properties, making it useful in the synthesis of other fluorinated compounds.

Biology and Medicine

In biological and medicinal research, 5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide is explored for its potential as a pharmaceutical agent. Its structure suggests possible applications as an anti-inflammatory, anticancer, or antiviral agent due to the presence of the pyrazole and isoxazole rings, which are common in bioactive molecules.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide would depend on its specific application. Generally, compounds with similar structures interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide: can be compared to other trifluoroethyl-substituted pyrazoles and isoxazoles.

    Trifluoromethylpyrazoles: These compounds share the pyrazole ring and trifluoromethyl group, offering similar reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the pyrazole and isoxazole rings contribute to its potential bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide

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